1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol
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Overview
Description
1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol is an organic compound that features a naphthalene ring system substituted with a hydroxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol typically involves the condensation of 4-hydroxybenzaldehyde with 2-naphthol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Known for its application in the detection and adsorption of aluminum ions.
4-Methyl-N-(2-((naphthalen-1-ylmethylene)-amino)-phenyl)-benzenesulfonamide: Used in various chemical applications.
Uniqueness: 1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
4895-95-8 |
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Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14O2/c18-14-8-5-12(6-9-14)11-16-15-4-2-1-3-13(15)7-10-17(16)19/h1-10,18-19H,11H2 |
InChI Key |
DWZJXWARJZXIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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